molecular formula C18H14INO2 B324958 3-iodo-4-methoxy-N-1-naphthylbenzamide

3-iodo-4-methoxy-N-1-naphthylbenzamide

Cat. No.: B324958
M. Wt: 403.2 g/mol
InChI Key: KMBXQXJFERLSGK-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxy-N-1-naphthylbenzamide is a benzamide derivative featuring a 3-iodo-4-methoxy-substituted aromatic ring and an N-1-naphthyl substituent. The iodine atom introduces significant steric and electronic effects, while the methoxy group contributes electron-donating properties. The bulky naphthyl group enhances lipophilicity and may facilitate π-π stacking interactions in biological or material science applications. This compound’s molecular formula is C₁₈H₁₄INO₂, with a molecular weight of 403.22 g/mol. Its structural uniqueness lies in the combination of a halogen (iodine), a methoxy group, and a polycyclic aromatic substituent, making it a candidate for studying structure-activity relationships in medicinal chemistry or catalysis .

Properties

Molecular Formula

C18H14INO2

Molecular Weight

403.2 g/mol

IUPAC Name

3-iodo-4-methoxy-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C18H14INO2/c1-22-17-10-9-13(11-15(17)19)18(21)20-16-8-4-6-12-5-2-3-7-14(12)16/h2-11H,1H3,(H,20,21)

InChI Key

KMBXQXJFERLSGK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)I

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Analysis

Compound Name Benzamide Ring Substituents N-Substituent Molecular Weight (g/mol) Key Functional Groups
3-Iodo-4-methoxy-N-1-naphthylbenzamide 3-Iodo, 4-Methoxy 1-Naphthyl 403.22 Iodo, Methoxy, Amide
3-Iodo-4-methyl-N-[...]benzamide () 3-Iodo, 4-Methyl 3-(4-Methylimidazolyl)-5-(CF₃)phenyl ~526.2* Iodo, Methyl, Amide, Imidazole, CF₃
3-Iodo-4-methoxy-N-(thiazolylsulfamoylphenyl)benzamide () 3-Iodo, 4-Methoxy 4-(Thiazol-2-ylsulfamoyl)phenyl 515.35 Iodo, Methoxy, Amide, Sulfamoyl, Thiazole
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide () 3-Hydroxy, 4-Methoxy N,N-Dimethyl ~195.2* Hydroxy, Methoxy, Amide
3-Amino-4-methoxybenzamide () 3-Amino, 4-Methoxy – (Unsubstituted amide) ~166.2* Amino, Methoxy, Amide

*Calculated based on molecular formulas.

Key Observations:

In contrast, 3-amino-4-methoxybenzamide () has a strong electron-donating amino group, increasing reactivity in nucleophilic environments . The methoxy group in the target compound and enhances electron density on the aromatic ring, contrasting with the methyl group in , which has weaker electron-donating effects .

Steric Effects: The 1-naphthyl group in the target compound creates significant steric hindrance compared to smaller substituents like N,N-dimethyl () or thiazolylsulfamoylphenyl (). This bulk may influence crystal packing (as seen in ’s X-ray studies) or biological target binding .

Physicochemical and Functional Comparisons

Table 2: Property and Application Insights

Compound Lipophilicity (logP)* Solubility Potential Applications
This compound High (~4.5) Low in water, moderate in DMSO Catalysis, antimicrobial agents
3-Iodo-4-methyl-N-[...]benzamide Moderate (~3.8) Low in water Kinase inhibitors, metal coordination
3-Iodo-4-methoxy-N-(thiazolylsulfamoylphenyl)benzamide High (~5.1) Low in water, high in DMF Antibacterial agents, enzyme inhibition
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide Low (~1.2) High in polar solvents Intermediate for functionalized polymers
3-Amino-4-methoxybenzamide Low (~0.9) High in water Peptide mimetics, fluorescence probes

*Estimated using fragment-based methods (e.g., Moriguchi logP).

Key Findings:

Lipophilicity : The target compound’s naphthyl group increases logP compared to , suggesting better membrane permeability but lower aqueous solubility. ’s thiazole-sulfamoyl group introduces polarity but is counterbalanced by iodine, resulting in the highest logP .

Biological Relevance :

  • The iodine in the target compound and could serve as a heavy atom for crystallography or a radioimaging tag.
  • The thiazole in is associated with antimicrobial activity, while the imidazole in may enable metal-catalyzed C–H activation .

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